6'-Hydroxy-O-desmethylangolensin 6'-Hydroxy-O-desmethylangolensin 6'-Hydroxy-O-desmethylangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. 6'-Hydroxy-O-desmethylangolensin is considered to be a practically insoluble (in water) and relatively neutral molecule. 6'-Hydroxy-O-desmethylangolensin has been primarily detected in urine. Within the cell, 6'-hydroxy-O-desmethylangolensin is primarily located in the membrane (predicted from logP).
6'-Hydroxy-O-desmethylangolensin is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 153409-52-0
VCID: VC21341668
InChI: InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3
SMILES: CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol

6'-Hydroxy-O-desmethylangolensin

CAS No.: 153409-52-0

Cat. No.: VC21341668

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

6'-Hydroxy-O-desmethylangolensin - 153409-52-0

Description 6'-Hydroxy-O-desmethylangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. 6'-Hydroxy-O-desmethylangolensin is considered to be a practically insoluble (in water) and relatively neutral molecule. 6'-Hydroxy-O-desmethylangolensin has been primarily detected in urine. Within the cell, 6'-hydroxy-O-desmethylangolensin is primarily located in the membrane (predicted from logP).
6'-Hydroxy-O-desmethylangolensin is a stilbenoid.
CAS No. 153409-52-0
Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Standard InChI InChI=1S/C15H14O5/c1-8(9-2-4-10(16)5-3-9)15(20)14-12(18)6-11(17)7-13(14)19/h2-8,16-19H,1H3
Standard InChI Key IEFUAUZFJJOQMC-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O
Canonical SMILES CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2O)O)O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator